Product packaging for Methotrexate-d7 Diglutamate(Cat. No.:)

Methotrexate-d7 Diglutamate

Cat. No.: B1165189
M. Wt: 590.6
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Methotrexate (B535133) as a Folate Antagonist

Methotrexate is a cornerstone in the treatment of certain cancers and autoimmune diseases, functioning as a folate antagonist. patsnap.comnih.gov Its primary mechanism of action involves the potent inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. patsnap.compfizermedicalinformation.caaacrjournals.org DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. patsnap.com By blocking DHFR, methotrexate disrupts DNA synthesis, repair, and cellular replication, thereby exerting its cytotoxic effects, particularly on rapidly dividing cells like those found in malignant tumors. patsnap.compfizermedicalinformation.ca The affinity of DHFR for methotrexate is significantly greater than for its natural substrates, folic acid or dihydrofolic acid. pfizermedicalinformation.ca

Significance of Intracellular Methotrexate Polyglutamates (MTXPGs) in Cellular Mechanism

Upon entering a cell, methotrexate undergoes a crucial metabolic transformation known as polyglutamation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the parent methotrexate molecule. plos.orgtandfonline.commdpi.com The resulting metabolites are known as methotrexate polyglutamates (MTXPGs), with chain lengths of up to seven glutamate residues having been identified (MTXPG1-7). tandfonline.com

The formation of MTXPGs is of paramount importance for several reasons. Firstly, the addition of glutamate moieties significantly enhances the intracellular retention of the drug, as the larger, more negatively charged polyglutamated forms are less readily transported out of the cell. tandfonline.comclinexprheumatol.org Secondly, MTXPGs are not merely storage forms; they are highly active metabolites. tandfonline.com In fact, they are often more potent inhibitors of key enzymes in the folate pathway, including DHFR and thymidylate synthase, than methotrexate itself. tandfonline.comaacrjournals.org This prolonged intracellular presence and enhanced inhibitory activity contribute significantly to the sustained therapeutic effects of methotrexate. clinexprheumatol.org The balance between the synthesis of MTXPGs by FPGS and their hydrolysis back to methotrexate by the enzyme γ-glutamyl hydrolase (GGH) is a critical determinant of intracellular drug levels and, consequently, its efficacy. plos.orgnih.gov

Rationale for Deuterated Methotrexate Polyglutamates in Advanced Research

In the realm of bioanalytical chemistry and pharmacokinetic studies, precision and accuracy are paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have become indispensable tools. The rationale for using deuterated analogs, such as Methotrexate-d7 Diglutamate, lies in their utility as internal standards for mass spectrometry-based quantification methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). waters.comsci-hub.se

Deuterated standards are chemically identical to their non-deuterated (endogenous) counterparts but have a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte of interest and the known quantity of the added internal standard. Because the deuterated standard behaves almost identically to the analyte during sample preparation, extraction, and ionization, it can effectively compensate for any sample loss or variability in instrument response. waters.comsci-hub.se This results in significantly more accurate and reliable quantification of the target compound in complex biological matrices such as plasma, red blood cells, or tissue extracts. sci-hub.senih.gov

Specific Role of this compound as a Research Standard

This compound is a specific, deuterated form of the second methotrexate polyglutamate (MTXPG2). Its primary and critical role in research is to serve as an internal standard for the quantification of methotrexate diglutamate in biological samples. Given the importance of individual polyglutamate species in understanding methotrexate's mechanism of action and its correlation with therapeutic outcomes, accurately measuring each MTXPG is crucial. nih.govnih.gov

Developing and validating robust analytical methods, such as UPLC-MS/MS, to quantify individual MTXPGs in peripheral blood mononuclear cells or red blood cells has been a focus of recent research. nih.gov In such studies, a stable-isotope labeled internal standard for each polyglutamate, including a deuterated form of MTXPG2, is essential for achieving the required sensitivity and accuracy, especially given the low abundance of these metabolites in biological samples. sci-hub.senih.gov this compound, therefore, plays a vital, behind-the-scenes role in advancing our understanding of methotrexate's pharmacology and in the development of therapeutic drug monitoring strategies. nih.gov

Compound Information Table

Compound NameAbbreviation
MethotrexateMTX
Methotrexate PolyglutamatesMTXPGs
Methotrexate DiglutamateMTXPG2
This compound-
DihydrofolateDHF
TetrahydrofolateTHF
Folylpolyglutamate SynthetaseFPGS
γ-Glutamyl HydrolaseGGH
Dihydrofolate ReductaseDHFR
Thymidylate SynthaseTS
5-Aminoimidazole-4-carboxamide (B1664886) Ribonucleotide TransformylaseATIC
2,4-diamino-N10-methylpteroic acidDAMPA
7-hydroxymethotrexate7-OH-MTX

Research Findings on Methotrexate Polyglutamates

FindingCell/Tissue TypeKey Enzyme(s)SignificanceReference
Inefficient polyglutamylation is a mechanism of MTX resistance.Childhood T-lineage acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML)FPGS, FPGHLower FPGS activity is associated with lower accumulation of long-chain MTXPGs (MTX-Glu4-6), contributing to drug resistance. nih.gov
Intracellular MTX-PG concentration is determined by the balance between FPGS and GGH activity.A549, BEL-7402, and MHCC97H cell linesFPGS, GGHThe abundance of FPGS is a decisive factor limiting the synthesis rate of MTX-PGs. plos.org
Higher erythrocyte MTX-PG concentrations are associated with lower disease activity.Rheumatoid Arthritis (RA), Juvenile Idiopathic Arthritis (JIA), PsoriasisNot specifiedSupports the potential for therapeutic drug monitoring (TDM) of MTX by measuring MTX-PG levels. nih.gov
Development of a UPLC-MS/MS method for quantifying individual MTX-PGs (1-6).Peripheral Blood Mononuclear Cells (PBMCs)Not applicableEnables precise measurement of low-abundance MTX-PGs, crucial for pharmacokinetic and efficacy studies. nih.gov
Higher total MTX-PG concentration in erythrocytes is related to higher efficacy and lower safety of MTX.Rheumatoid Arthritis (RA)Not specifiedDemonstrates the clinical relevance of monitoring total MTX-PG levels for managing RA treatment. nih.gov

Properties

Molecular Formula

C25H22D7N9O8

Molecular Weight

590.6

Origin of Product

United States

Synthetic Strategies and Chemical Characterization of Methotrexate D7 Diglutamate

Methodologies for Isotopic Labeling and Derivatization

The synthesis of Methotrexate-d7 Diglutamate involves two key stages: the introduction of deuterium atoms into the parent Methotrexate (B535133) structure and the subsequent addition of a second glutamate (B1630785) residue.

Deuterium Incorporation Techniques

The stable incorporation of seven deuterium atoms into the Methotrexate molecule is a critical first step. While the exact synthetic route for a d7 variant is proprietary to specific manufacturers, it is generally achieved through the use of deuterated precursors in a multi-step chemical synthesis. Common strategies in organic chemistry for selective deuterium labeling include:

Use of Deuterated Starting Materials: The synthesis can be designed to incorporate building blocks that are already deuterated. For Methotrexate, this could involve using a deuterated p-aminobenzoic acid (PABA) analogue and a deuterated methylating agent. For a d7 analogue, four deuterium atoms are typically incorporated into the PABA aromatic ring, and three are incorporated into the N10-methyl group.

Catalytic Deuterium Gas Exchange: In this method, the target molecule or a precursor is exposed to deuterium gas (D2) in the presence of a metal catalyst (e.g., Palladium). This can facilitate the exchange of hydrogen atoms for deuterium at specific positions, although it may sometimes lead to a mixture of isotopologues.

Deuterated Reagents: Specific reagents can introduce deuterium. For instance, deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) can be used to introduce deuterium at specific functional groups. The Leuckart–Wallach reaction, using deuterated formic acid, is another method to produce deuterated amines or formamides which can be key intermediates. beilstein-journals.orgcolab.ws

For Methotrexate-d7, the most plausible synthetic approach involves the use of 4-aminobenzoyl-L-glutamic acid deuterated on the benzene ring (d4) and reacting it with a pteridine moiety that is subsequently methylated using a deuterated methyl source (e.g., CD3I), resulting in the stable incorporation of seven deuterium atoms.

Enzymatic and Chemical Polyglutamation Pathways for Deuterated Analogues

Once Methotrexate-d7 is synthesized, the second glutamate residue is added to form the diglutamate derivative. This can be accomplished through enzymatic or chemical pathways.

Enzymatic Polyglutamation: In biological systems, the enzyme folylpolyglutamate synthetase (FPGS) is responsible for sequentially adding glutamate residues to Methotrexate. tandfonline.comoup.com This process occurs intracellularly and is ATP-dependent. tandfonline.com The same enzymatic machinery can be harnessed in vitro to synthesize polyglutamated derivatives. Methotrexate-d7, being structurally almost identical to its non-deuterated counterpart, can serve as a substrate for FPGS. This enzymatic reaction offers high stereospecificity, exclusively forming the naturally occurring γ-glutamyl linkage.

Chemical Polyglutamation: Standard chemical peptide coupling methods can also be employed. This involves the protection of reactive functional groups on both the Methotrexate-d7 molecule and the incoming L-glutamic acid, followed by a coupling reaction and deprotection. A common method is carbodiimide-mediated condensation, where a reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the free carboxyl group on the initial glutamate residue of Methotrexate-d7, allowing it to form a peptide bond with the amino group of a protected L-glutamic acid derivative. nih.gov Subsequent deprotection steps yield the final this compound. This chemical approach allows for larger-scale synthesis compared to enzymatic methods.

Spectroscopic and Chromatographic Approaches for Structural Confirmation and Purity Assessment

Rigorous analytical techniques are required to confirm the chemical structure, isotopic enrichment, and purity of the synthesized this compound.

Mass Spectrometry for Isotopic Purity and Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for verifying the successful synthesis and isotopic purity of this compound. It is often coupled with liquid chromatography (LC-MS/MS). researchgate.nettandfonline.com

Molecular Weight Verification: High-resolution mass spectrometry provides an accurate mass measurement of the parent ion, which can be compared to the calculated theoretical mass. The molecular weight of this compound is expected to be approximately 7 Daltons higher than that of the unlabeled Methotrexate Diglutamate.

Isotopic Purity: By analyzing the isotopic distribution of the molecular ion peak, the degree of deuterium incorporation can be determined. A high isotopic purity is indicated by a dominant peak corresponding to the mass of the d7 species, with minimal contribution from d0 to d6 species.

Structural Confirmation: Tandem mass spectrometry (MS/MS) is used to confirm the structure. The parent ion is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern of the deuterated compound will be similar to the unlabeled standard, but fragments containing the deuterated portions of the molecule will show a corresponding mass shift. For example, fragments containing the deuterated N10-methylpteroyl group will be shifted by +7 atomic mass units. This confirms the location of the deuterium labels. eur.nlnih.govresearchgate.net

Table 1: Expected Mass Spectrometry Data

Compound Theoretical Monoisotopic Mass (Da) Expected m/z [M+H]⁺ Key Fragment Ion (m/z)
Methotrexate Diglutamate 583.2194 584.2267 308.1251

Note: The key fragment ion corresponds to the cleavage of the amide bond, yielding the 4-amino-N10-methylpteroic acid moiety.

Chromatographic Separation for Isomeric and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and separating it from potential impurities. nih.govnih.govnih.gov

Purity Assessment: Chromatography separates the final product from any unreacted starting materials (Methotrexate-d7), reagents, or side products from the synthesis. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Isomeric Separation: This technique is crucial for separating this compound from other polyglutamated forms (e.g., triglutamate, tetraglutamate) that might have formed during the synthesis, especially in enzymatic reactions. It also separates the desired γ-linked diglutamate from the non-natural α-linked isomer, which could be a byproduct of chemical synthesis.

Reversed-phase columns, such as C18, are commonly used for the separation of methotrexate and its polyglutamates. nih.govsemanticscholar.org A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed to achieve effective separation of the different polyglutamate species. researchgate.netnih.govnih.gov

Table 2: Typical Chromatographic Conditions for Methotrexate Polyglutamate Analysis

Parameter Typical Condition
Column Reversed-phase C18 (e.g., Waters Acquity UPLC BEH C18) researchgate.neteur.nlsemanticscholar.org
Mobile Phase A 10 mM Ammonium Bicarbonate or Acetate, pH 10 researchgate.netnih.gov
Mobile Phase B Methanol or Acetonitrile (B52724) researchgate.netdovepress.com
Elution Gradient elution
Detection Tandem Mass Spectrometry (MS/MS)

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.netnih.gov |

These combined spectroscopic and chromatographic methods provide a comprehensive characterization of this compound, ensuring its suitability as an internal standard for sensitive and accurate bioanalytical applications.

Advanced Analytical Methodologies Utilizing Methotrexate D7 Diglutamate As a Stable Isotope Labeled Internal Standard Sil is

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust LC-MS/MS method is fundamental for the selective and sensitive quantification of methotrexate (B535133) polyglutamates. The use of Methotrexate-d7 Diglutamate is integral to this process, providing a reliable reference for the analyte throughout the analytical procedure.

Both UHPLC and HPLC are powerful techniques employed for the separation of methotrexate and its polyglutamates from endogenous cellular components prior to mass spectrometric detection. UHPLC systems, utilizing columns with smaller particle sizes (<2 µm), offer higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC systems.

In a typical assay, a reversed-phase column, such as a C18, is used for separation. The mobile phase often consists of an aqueous component containing a weak acid (e.g., formic acid or acetic acid) to facilitate protonation of the analytes and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively elute the different polyglutamate forms. This compound co-elutes with the unlabeled Methotrexate Diglutamate, ensuring that any variations in retention time or chromatographic performance are mirrored in both the analyte and the internal standard, thus enabling accurate quantification.

Methotrexate polyglutamates are highly polar, water-soluble molecules. While reversed-phase chromatography can be optimized for their separation, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This mechanism provides enhanced retention for polar analytes that are often poorly retained on traditional C18 columns. The use of HILIC can lead to improved peak shape and separation from other polar matrix components. In HILIC applications, this compound continues to serve as the ideal internal standard, co-eluting with the target analyte and compensating for any matrix effects or analytical variability inherent in the technique.

Following chromatographic separation, detection is achieved using a tandem mass spectrometer, most commonly equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like methotrexate polyglutamates, typically generating protonated molecular ions [M+H]⁺ in positive ionization mode.

For high selectivity and sensitivity, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves isolating a specific precursor ion (e.g., the [M+H]⁺ ion of Methotrexate Diglutamate) in the first quadrupole, subjecting it to collision-induced dissociation in the second quadrupole, and monitoring for a specific, stable product ion in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte's chemical structure.

A corresponding MRM transition is developed for the this compound internal standard. Since it differs only in mass, its fragmentation pattern is nearly identical to the analyte, but the precursor and product ions have a mass-to-charge ratio (m/z) that is 7 units higher. This mass difference allows the instrument to monitor both the analyte and the internal standard simultaneously and independently.

Table 1: Representative MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Methotrexate Diglutamate585.2454.2Positive
This compound (IS)592.2461.2Positive

Quantitative Assay Validation Parameters for this compound

A quantitative bioanalytical method must be rigorously validated to ensure its reliability. The use of this compound is critical for meeting the stringent validation criteria set by regulatory agencies.

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the instrument. To establish linearity, a calibration curve is prepared by analyzing a series of calibration standards with known concentrations of Methotrexate Diglutamate. A constant, known amount of the internal standard, this compound, is added to each standard.

The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The use of the internal standard corrects for any variability in injection volume or instrument response. A linear regression analysis is applied to the data, and the relationship is typically required to have a coefficient of determination (r²) of 0.99 or greater.

Table 2: Example Calibration Curve Data

Analyte Conc. (ng/mL)Analyte AreaIS AreaPeak Area Ratio (Analyte/IS)
1.05,120101,5000.050
5.024,98099,9500.250
25.0126,100100,9001.250
100.0505,300101,1005.000
250.01,248,00099,80012.500
500.02,511,000100,50025.000
Resulting Linear Equation: y = 0.05x + 0.001; r² = 0.998

Precision measures the closeness of repeated measurements, typically expressed as the coefficient of variation (%CV). Accuracy refers to how close the measured value is to the true value, expressed as the relative error (%RE). Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the range of the calibration curve.

Intra-day precision and accuracy are determined by analyzing multiple replicates of each QC level in a single analytical run. Inter-day precision and accuracy are assessed by analyzing the QC samples on several different days. The inclusion of this compound as an internal standard is crucial for minimizing analytical variability and achieving the high levels of precision and accuracy required for validated bioanalytical methods, which typically mandate that %CV and %RE be within ±15% (±20% at the lower limit of quantification).

Table 3: Representative Inter-Day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5 days)Precision (%CV)Accuracy (%RE)
Low3.02.96.5%-3.3%
Medium75.078.14.1%+4.1%
High400.0409.23.8%+2.3%

Determination of Lower Limit of Quantitation (LLOQ) and Detection Limit (LOD)

The Lower Limit of Quantitation (LLOQ) is defined as the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise.

For the analyte, methotrexate diglutamate (MTX-PG2), the determination of these limits is a crucial step in method validation. Using this compound as the internal standard, the LLOQ is typically established by analyzing a series of calibration standards at decreasing concentrations. The accepted criteria for the LLOQ are that the signal-to-noise (S/N) ratio should be greater than 5, and the precision and accuracy should be within 20% of the nominal value. nih.gov The LOD is generally defined as the concentration resulting in a signal-to-noise ratio of 3. nih.gov

In published studies for similar long-chain methotrexate polyglutamates, the LLOQ is often established at low nanomolar levels, demonstrating the high sensitivity of LC-MS/MS methods. For instance, a method for measuring various MTXPGs in red blood cells reported an LLOQ of 1 nM for each polyglutamate species. nih.gov Another study reported an LLOQ of 5 nmol/L for individual polyglutamates. researchgate.net

Table 1: Representative LLOQ and LOD Values for Methotrexate Polyglutamates in Bioanalytical Methods

Analyte LLOQ LOD Matrix Reference
MTXPGs (1-5) 1 nM Not Reported Red Blood Cells nih.gov
Individual MTXPGs 5 nmol/L 1.6 nmol/L Dried Blood Spot researchgate.net

This table presents data for methotrexate and its polyglutamates to illustrate typical sensitivity in related assays, as direct data for this compound is not available.

Evaluation of Recovery and Matrix Effects

The use of a SIL-IS like this compound is essential for accurately assessing and compensating for recovery and matrix effects.

Recovery is the efficiency of the extraction process, determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution.

Matrix effects refer to the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix. This can result in ion suppression or enhancement. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.

The evaluation process involves comparing the peak areas of the analyte in different sample preparations:

Analyte spiked into a blank matrix extract post-extraction.

Analyte spiked into a blank matrix before extraction.

Analyte in a neat solution.

Studies on methotrexate and its metabolites have shown that recovery can be high, often exceeding 90%. nih.govnih.gov Matrix effects are also carefully evaluated, with the goal of ensuring they are consistent and reproducible across different sources of the biological matrix. nih.gov For example, one LC-MS/MS method for MTXPGs found that the relative matrix effect varied from 95-99%, and recovery was between 98-100%. nih.gov

Table 2: Illustrative Recovery and Matrix Effect Data for Methotrexate Analogs

Analyte Concentration Level Recovery (%) Matrix Effect (%) Reference
MTX Low, Medium, High 92.47 - 97.87 116.07 - 117.60 nih.gov
7-OH-MTX Low, Medium, High 91.45 - 97.61 97.90 - 102.96 nih.gov

This table is representative of data from related methotrexate assays. The matrix effect percentage indicates the degree of ion enhancement or suppression.

Stability Profiling of the Internal Standard in Various Sample Matrices

Ensuring the stability of the analyte and the internal standard under various conditions is critical for reliable results. Stability studies for this compound would be conducted in relevant biological matrices (e.g., plasma, whole blood, cell lysates) to mimic the sample lifecycle.

Key stability assessments include:

Freeze-Thaw Stability: Evaluating degradation after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assessing stability at room temperature for the duration of sample preparation.

Long-Term Stability: Determining stability under frozen storage conditions (-20°C or -80°C) for an extended period.

Post-Preparative Stability: Evaluating the stability of the processed sample in the autosampler.

For methotrexate, studies have shown that it is stable in whole blood for 2 days at room temperature and for 6 days at 4°C. nih.govresearchgate.net In plasma, samples can often be reanalyzed after 6 days without significant loss. nih.gov A study on MTXPGs demonstrated that samples were stable for at least one month when stored at -80°C. nih.gov The stability of this compound is expected to be comparable to its non-labeled counterpart.

Sample Preparation Techniques Employing this compound

The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample. The addition of this compound at the beginning of this process is crucial to account for any analyte loss during the procedure.

Protein Precipitation Methods

Protein precipitation (PPT) is a common, straightforward method for removing proteins from biological samples like plasma or serum. nih.gov It involves adding a precipitating agent, typically an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid), to the sample. nih.govscienceopen.com After vortexing and centrifugation, the proteins are pelleted, and the supernatant containing the analyte and the internal standard is collected for analysis. This technique is widely used in methods for quantifying methotrexate. nih.govnih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a more selective sample cleanup technique compared to PPT. scienceopen.com It utilizes a solid sorbent material, often packed in a cartridge or a 96-well plate, to separate the analyte from the sample matrix. scienceopen.comnih.gov The basic steps involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a strong solvent. scienceopen.com For methotrexate and its polyglutamates, C18 (reversed-phase) or ion-exchange sorbents are commonly used. nih.govnih.gov SPE can provide cleaner extracts than PPT, which can be beneficial for reducing matrix effects and improving sensitivity.

Volumetric Absorptive Microsampling (VAMS) Compatibility

Volumetric Absorptive Microsampling (VAMS) is a modern microsampling technique that collects a fixed volume of blood or other biological fluids onto an absorbent tip. This approach simplifies sample collection, storage, and transport. VAMS is particularly advantageous for studies involving pediatric patients or remote sample collection.

For analysis, the VAMS tip, containing the dried sample, is placed in an extraction solvent that includes the internal standard, this compound. After a period of extraction (often with sonication or vortexing), the solvent is processed further, typically by protein precipitation or direct injection, for LC-MS/MS analysis. VAMS has been successfully applied to the quantification of methotrexate polyglutamates, demonstrating its compatibility with downstream analytical techniques. dntb.gov.ua

Cellular and Subcellular Pharmacological Investigations Utilizing Deuterated Methotrexate Diglutamate

Intracellular Accumulation and Retention Studies in Preclinical Cell Models

The efficacy of methotrexate (B535133) is fundamentally dependent on its uptake and retention within target cells. tandfonline.com Methotrexate-d7 diglutamate is instrumental in studying these processes, allowing researchers to differentiate the administered compound from endogenous folates and to track its movement across the cell membrane and accumulation within the cell.

Characterization of Reduced Folate Carrier (RFC1) and Proton-Coupled Folate Transporter (PCFT) Involvement

The primary route for methotrexate to enter cells is through active transport, predominantly mediated by the reduced folate carrier (RFC1). tandfonline.comresearchgate.net This transporter is a major determinant of methotrexate uptake in various cancer cell lines. Studies in preclinical models have demonstrated a strong correlation between the levels of RFC1 expression and the sensitivity of cells to methotrexate. nih.gov The proton-coupled folate transporter (PCFT) also contributes to methotrexate uptake, particularly in acidic microenvironments often found in tumors. researchgate.net The use of isotope-labeled methotrexate, such as this compound, allows for precise kinetic studies of these transporters, helping to determine their affinity and capacity for methotrexate and its metabolites.

TransporterRole in Methotrexate UptakeKey Characteristics
Reduced Folate Carrier (RFC1) Primary influx transporter for methotrexate in many cell types. tandfonline.comresearchgate.netExpression levels often correlate with methotrexate sensitivity. nih.gov
Proton-Coupled Folate Transporter (PCFT) Functions optimally in acidic conditions, contributing to uptake in tumor microenvironments. researchgate.netPlays a significant role in intestinal absorption of folates and methotrexate.

Role of ATP-Binding Cassette (ABC) Transporters in Efflux

The intracellular concentration of methotrexate is also governed by efflux pumps that actively transport the drug out of the cell. Several members of the ATP-binding cassette (ABC) transporter superfamily, including ABCG2 (breast cancer resistance protein) and various multidrug resistance-associated proteins (MRPs), have been identified as key players in methotrexate efflux. researchgate.netnih.govnih.gov Overexpression of these transporters is a common mechanism of methotrexate resistance. nih.gov Interestingly, while methotrexate itself is a substrate for these pumps, its polyglutamated forms are not, which is a key factor in their intracellular retention. researchgate.net Studies utilizing deuterated methotrexate metabolites can help to precisely quantify the efflux rates of different methotrexate species and assess the impact of ABC transporter expression on intracellular drug accumulation.

Metabolic Pathway Elucidation in In Vitro and Preclinical Systems

Once inside the cell, methotrexate undergoes metabolic conversion, primarily through the addition of glutamate (B1630785) residues in a process known as polyglutamation. tandfonline.complos.org this compound, as a labeled metabolite, is an invaluable tracer for investigating these intracellular metabolic pathways.

Tracing the Intracellular Fates of this compound Using Isotopic Labeling

Stable isotope labeling, as with this compound, coupled with sensitive analytical techniques like mass spectrometry, allows for the unambiguous tracking of the drug's conversion to longer-chain polyglutamates. researchgate.netnih.govsemanticscholar.org This methodology enables researchers to follow the metabolic cascade, from the initial diglutamate form to the formation of longer polyglutamate chains, and to study the kinetics of these enzymatic reactions. metsol.comeurisotop.com The use of deuterated standards is considered the gold standard for accurate quantification of endogenous metabolites in complex biological samples. eurisotop.com

Investigation of Methotrexate Polyglutamate Chain Elongation in Cultured Cells

The enzyme folylpolyglutamate synthetase (FPGS) is responsible for catalyzing the addition of glutamate residues to methotrexate. researchgate.netplos.orgplos.org The resulting methotrexate polyglutamates (MTXPGs) are generally more potent inhibitors of target enzymes and are better retained within the cell compared to the parent drug. nih.govjci.org Studies in various cancer cell lines have shown that the extent of polyglutamation can vary significantly, impacting the duration of drug action. jci.org Research has demonstrated that longer-chain polyglutamates, such as those with four and five glutamate residues, exhibit prolonged intracellular retention and are less readily dissociated from their enzymatic targets. nih.gov

The process is reversible, with the enzyme γ-glutamyl hydrolase (GGH) removing glutamate residues. plos.orgplos.org The balance between FPGS and GGH activity is a critical determinant of the intracellular concentration and chain length of MTXPGs. plos.orgplos.org Using this compound in cell culture models allows for the detailed study of this dynamic equilibrium and how it is influenced by various factors, including the genetic makeup of the cells and the extracellular drug concentration.

Assessment of Molecular and Cellular Effects in Preclinical Models

The ultimate therapeutic effect of methotrexate is a result of its interaction with intracellular targets. The polyglutamated forms of methotrexate are particularly important in this regard.

The primary molecular target of methotrexate and its polyglutamates is the enzyme dihydrofolate reductase (DHFR). tandfonline.comresearchgate.net Inhibition of DHFR leads to a depletion of intracellular reduced folates, which are essential for the synthesis of purines and pyrimidines, and thus for DNA and RNA synthesis. tandfonline.com MTXPGs are potent inhibitors of DHFR, and their prolonged intracellular retention leads to sustained inhibition of this critical enzyme. nih.gov

In addition to DHFR, MTXPGs also inhibit other folate-dependent enzymes, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC). tandfonline.comresearchgate.net The inhibition of ATIC leads to the accumulation of AICAR, which in turn can lead to increased adenosine (B11128) release, contributing to the anti-inflammatory effects of methotrexate. tandfonline.com Preclinical studies using isotope-labeled methotrexate can help to correlate the intracellular concentrations of specific MTXPGs with the degree of inhibition of these target enzymes and the resulting downstream cellular effects, such as cell cycle arrest and apoptosis.

Impact on Nucleotide Biosynthesis Pathways

There are no available research findings on the direct impact of this compound on nucleotide biosynthesis pathways. Scientific studies in this area are conducted using non-deuterated methotrexate and its polyglutamates. These studies show that methotrexate polyglutamates inhibit key enzymes in the de novo purine (B94841) synthesis pathway, such as dihydrofolate reductase (DHFR), glycinamide (B1583983) ribonucleotide formyltransferase (GART), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC). This inhibition leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis. This compound would be used in the analytical methods of such studies to quantify the concentration of the active methotrexate polyglutamates.

Modulation of Cellular Signaling Pathways (e.g., JAK/STAT, NF-κB)

There is no available research on the modulation of cellular signaling pathways, such as JAK/STAT or NF-κB, by this compound. Studies on the effects of methotrexate on these pathways have been performed with the non-deuterated compound. These investigations have shown that methotrexate can inhibit the JAK/STAT signaling pathway, which is involved in inflammation, independently of its effects on folate metabolism. Again, any such study measuring intracellular concentrations of methotrexate metabolites would likely employ a deuterated standard like this compound for accurate quantification.

Oxidative Stress and Mitochondrial Perturbations Induced in Cellular Systems

There are no available scientific reports detailing the induction of oxidative stress or mitochondrial perturbations in cellular systems by this compound. Research into these effects has been conducted with non-deuterated methotrexate, which has been shown to cause mitochondrial dysfunction and increase the production of reactive oxygen species (ROS), leading to oxidative stress. The role of this compound in this research would be limited to its use as an analytical standard.

Applications of Methotrexate D7 Diglutamate in Biomedical Research

Development of Reference Standards for In Vitro Biochemical Assays

In the realm of in vitro biochemical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification. Methotrexate-d7 Diglutamate is ideally suited to serve as a reference standard in assays designed to measure the levels of endogenous or administered methotrexate (B535133) and its polyglutamated metabolites.

The primary role of a reference standard in this context is to account for variability introduced during sample preparation and analysis. By adding a known quantity of this compound to a biological sample at the beginning of the workflow, any loss of the analyte of interest (unlabeled methotrexate diglutamate) during extraction, derivatization, or injection can be accurately corrected. This is because the deuterated standard is chemically identical to the endogenous compound and will behave similarly throughout the analytical process.

Key characteristics of this compound as a reference standard:

Chemical and Isotopic Purity: High purity is essential to prevent interference with the quantification of the target analyte.

Mass Stability: The deuterium labels must be stable and not undergo exchange with protons from the solvent or matrix.

Co-elution with Analyte: In chromatographic separations, the deuterated standard should ideally co-elute with the unlabeled analyte to ensure that matrix effects are compensated for accurately.

The development and validation of bioanalytical methods using such standards are critical for therapeutic drug monitoring and pharmacokinetic studies. nih.govijper.orgmq.edu.au

Facilitating Quantitative Proteomics and Metabolomics Research of Folate Pathway Components

Methotrexate's therapeutic and cytotoxic effects are intrinsically linked to its modulation of the folate pathway. nih.gov Quantitative proteomics and metabolomics are powerful techniques to elucidate these complex interactions by measuring changes in protein and metabolite levels in response to drug treatment. This compound can play a crucial role in such studies, particularly in targeted analyses.

In quantitative proteomics, stable isotope-labeled peptides are often used as internal standards for the precise measurement of protein expression levels. While this compound is not a peptide, its application lies in the precise quantification of key enzymes within the folate pathway that are directly or indirectly affected by methotrexate. For instance, it can be used in assays to measure the activity of enzymes like folylpolyglutamate synthetase (FPGS), which is responsible for the polyglutamation of methotrexate. mdpi.comnih.govnih.govresearchgate.net

In metabolomics, this compound can be used as an internal standard for the accurate quantification of various folate species and methotrexate polyglutamates in cells and tissues. This allows researchers to build a detailed picture of how methotrexate perturbs the folate metabolic network, leading to its therapeutic effects.

Table 1: Key Folate Pathway Enzymes and Metabolites for Quantitative Analysis

Enzyme/MetaboliteRole in Folate PathwayPotential for Analysis using Deuterated Standards
Dihydrofolate Reductase (DHFR)Primary target of Methotrexate; reduces dihydrofolate to tetrahydrofolate.Quantification of DHFR protein levels via proteomics.
Folylpolyglutamate Synthetase (FPGS)Catalyzes the addition of glutamate (B1630785) residues to folates and Methotrexate.Measurement of FPGS activity and expression.
Gamma-Glutamyl Hydrolase (GGH)Removes glutamate residues from polyglutamates.Assessment of GGH activity and its impact on Methotrexate retention.
Methotrexate Polyglutamates (MTX-PGs)Active forms of Methotrexate that are retained within cells.Accurate quantification of different polyglutamate species.

Enabling Mechanistic Studies in Drug Discovery and Development (Preclinical Phase)

Understanding the mechanism of action of a drug is a cornerstone of drug discovery and development. Deuterated compounds like this compound are valuable tools in preclinical mechanistic studies. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. researchgate.netbeilstein-archives.orgbeilstein-journals.org This phenomenon can be exploited to probe reaction mechanisms.

In the context of methotrexate, a KIE could potentially influence its metabolism and interaction with target enzymes. By comparing the biological activity and metabolic fate of this compound with its non-deuterated counterpart, researchers can gain insights into the rate-limiting steps of its enzymatic conversion and catabolism.

Furthermore, stable isotope labeling is instrumental in drug metabolism and pharmacokinetic (DMPK) studies. By administering this compound to animal models, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high specificity using LC-MS/MS, distinguishing it from endogenous folates and co-administered non-labeled methotrexate.

Utility in Bioanalytical Method Transfer and Harmonization Studies

The ability to reliably transfer a bioanalytical method from one laboratory to another is crucial for multicenter clinical trials and for ensuring consistency in research findings. Harmonization of assays across different sites is essential for the comparability of data. This compound, as a well-characterized stable isotope-labeled internal standard, can greatly facilitate this process.

When transferring a bioanalytical method, the receiving laboratory must demonstrate that it can achieve comparable performance to the originating laboratory. The use of a common internal standard like this compound helps to minimize inter-laboratory variability. Cross-validation studies, where the same set of quality control samples are analyzed by both laboratories, are performed to assess the concordance of the results.

Table 2: Parameters for Bioanalytical Method Validation and Transfer

Validation ParameterDescriptionRole of Deuterated Internal Standard
Accuracy The closeness of the measured value to the true value.Improves accuracy by correcting for analyte loss and matrix effects.
Precision The degree of agreement among a series of measurements.Enhances precision by minimizing variability in sample processing.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.Ensures specific detection of the analyte by mass spectrometry.
Matrix Effect The alteration of analyte ionization due to co-eluting matrix components.Compensates for matrix-induced suppression or enhancement of the signal.
Recovery The efficiency of the extraction process.Allows for accurate measurement of extraction efficiency.

By providing a robust and reliable internal standard, this compound can contribute to the seamless transfer and harmonization of bioanalytical methods, thereby enhancing the quality and reliability of data generated in biomedical research.

Future Research Directions for Deuterated Methotrexate Polyglutamates

Advancements in High-Throughput Analytical Techniques for Isotopic Analogues

The quantification of methotrexate (B535133) (MTX) and its polyglutamated metabolites, such as Methotrexate-d7 Diglutamate, is critical for understanding its cellular pharmacology. Recent advancements have focused on developing robust, high-throughput analytical methods capable of accurately measuring these compounds in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the most widely used method for this purpose due to its high sensitivity and specificity. tandfonline.comnih.govmdpi.com The use of stable isotope-labeled internal standards, such as this compound, is crucial in these assays to ensure accurate quantification by correcting for matrix effects and variations during sample preparation and instrument analysis. pharmaffiliates.com

Methodologies often employ various chromatographic techniques to separate MTX and its polyglutamates (MTXPGs). cofc.edu Techniques like hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography (RPC) have been successfully used. obrnutafaza.hr For instance, HILIC is effective for the simultaneous analysis of MTX and its various polyglutamate forms in plasma samples. obrnutafaza.hr The development of "one-pot" pre-column derivatization reactions represents a significant step towards expediting sample preparation, reducing a process that could take 6-14 hours down to approximately 1-1.5 hours for a large batch of samples. rsc.org These rapid methods, combined with short chromatographic run times, facilitate high-throughput analysis essential for clinical research and therapeutic drug monitoring. rsc.org

Future advancements will likely focus on further improving the sensitivity to detect metabolites at nanomolar or even picomolar concentrations and integrating techniques like ion mobility mass spectrometry (IMS-MS) to provide an additional level of separation based on molecular shape and size, which is particularly useful for distinguishing isomers. nih.govmdpi.com

Analytical TechniqueKey FeaturesRole of Isotopic Analogues (e.g., this compound)Reference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity and specificity for quantifying MTX and its metabolites.Used as internal standards for accurate quantification and correction of matrix effects. tandfonline.comnih.govpharmaffiliates.com
Hydrophilic Interaction Liquid Chromatography (HILIC)Effective for simultaneous analysis of MTX and its various polyglutamate forms.Ensures precise measurement across different polyglutamate species. obrnutafaza.hr
Reversed-Phase Chromatography (RPC)Used for the analysis of MTX and its primary metabolite, 7-OH-MTX.Provides a reliable reference for quantification. obrnutafaza.hr
High-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionA conventional method that can be enhanced with rapid pre-column derivatization.Used to validate and calibrate the quantification of total polyglutamate pools. rsc.org

Integration into Systems Biology Approaches for Comprehensive Metabolic Mapping

The integration of data from deuterated methotrexate polyglutamates into systems biology is paving the way for a more comprehensive understanding of the drug's mechanism of action. nih.gov Metabolomics, the large-scale study of small molecules within a biological system, provides a snapshot of the biochemical status in relation to a disease or therapeutic intervention. nih.govnih.govmdpi.com By accurately measuring changes in hundreds of metabolites following MTX exposure—a task heavily reliant on precise quantification using isotopic standards—researchers can map the drug's impact far beyond its known targets. nih.gov

Metabolic network mapping tools like MetaMapp and Cytoscape are used to visualize the complex relationships between metabolites. nih.govresearchgate.net Studies have shown that MTX treatment not only disrupts folate metabolism and nucleotide biosynthesis, as expected, but also causes significant alterations in amino acid, carbohydrate, and lipid metabolism. nih.govresearchgate.net This systems-level view helps to build a more complete picture of the drug's pharmacological effects. For example, metabolomic profiling has been used to identify potential biomarkers of MTX response by comparing the metabolic profiles of patients before and after treatment. nih.gov

The use of stable isotope tracers allows for pulsed labeling experiments, which can determine the flow, or flux, of metabolites through biochemical networks over time. nih.gov This dynamic approach provides mechanistic insights into how MTX alters cellular metabolism, moving from simple correlation to causation. nih.gov Such comprehensive metabolic maps are essential for identifying new therapeutic targets and understanding the biochemical basis for the variability in patient response to MTX. nih.gov

Exploration of Novel Enzymatic and Transport Interactions

The cellular activity of methotrexate is critically dependent on its transport into the cell and its subsequent metabolism into methotrexate polyglutamates (MTXPGs), including diglutamate forms. nih.gov Stable isotope-labeled versions like this compound are invaluable tools for studying the kinetics of these processes. Methotrexate is actively transported into cells by carriers such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). plos.orgresearchgate.netresearchgate.net

Once inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate (B1630785) residues to MTX. researchgate.netresearchgate.netnih.gov This process of polyglutamation is crucial for two reasons: it traps the drug inside the cell, as MTXPGs are poor substrates for efflux pumps like ATP-binding cassette (ABC) transporters, and it increases the drug's inhibitory potency against key enzymes in the folate pathway. researchgate.netresearchgate.netnih.gov Conversely, the enzyme gamma-glutamyl hydrolase (GGH) removes glutamate residues, converting MTXPGs back to the monoglutamate form, which can then be exported from the cell. tandfonline.comnih.gov The balance between FPGS and GGH activity is a key determinant of intracellular MTXPG accumulation and, consequently, its therapeutic effect. plos.orgnih.gov Studies have shown that the expression levels of these enzymes can vary significantly between cell types and may influence an individual's response to MTX therapy. nih.govnih.gov

ProteinTypeFunction in Relation to Methotrexate PolyglutamatesReference
Reduced Folate Carrier (RFC/SLC19A1)Influx TransporterPrimary transporter responsible for MTX uptake into the cell. nih.govplos.orgresearchgate.net
Folylpolyglutamate Synthetase (FPGS)EnzymeAdds glutamate residues to MTX, forming MTXPGs (e.g., methotrexate diglutamate). This enhances intracellular retention and activity. researchgate.netresearchgate.netnih.gov
Gamma-Glutamyl Hydrolase (GGH)EnzymeRemoves glutamate residues from MTXPGs, converting them back to MTX monoglutamate, facilitating efflux. tandfonline.comnih.gov
ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCG2)Efflux TransportersPump MTX monoglutamate out of the cell. MTXPGs are poor substrates for these transporters. researchgate.netresearchgate.net
Dihydrofolate Reductase (DHFR)Target EnzymeInhibited by MTX and MTXPGs, blocking the folate pathway and inhibiting DNA synthesis. researchgate.netresearchgate.netclinpgx.org
Thymidylate Synthase (TS)Target EnzymeInhibited by MTXPGs, further disrupting nucleotide synthesis. researchgate.netresearchgate.net

Potential for Development of New Preclinical Tracers and Probes

Stable isotope-labeled compounds like this compound hold significant potential for development as non-radioactive tracers and probes in preclinical research. utsouthwestern.eduiris-biotech.de The replacement of hydrogen with deuterium is a minimal structural change that generally does not alter the biological activity of a molecule but provides a distinct mass signature detectable by mass spectrometry. musechem.comresearchgate.net This makes deuterated compounds ideal for tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug without the safety concerns and handling requirements associated with radioactive isotopes. iris-biotech.demetsol.comresearchgate.net

Using this compound as a tracer can help elucidate metabolic pathways and quantify metabolic flux in living systems. utsouthwestern.eduyoutube.com For instance, researchers can administer the deuterated compound and track its conversion and incorporation into various downstream metabolites, providing a dynamic view of its metabolic fate. youtube.commdpi.com This approach is critical for understanding the pharmacokinetic variability observed among individuals and for identifying potential drug-drug interactions. nih.gov

Furthermore, deuterated probes are being developed for advanced imaging techniques. nih.gov Deuterium metabolic imaging (DMI) is an emerging, non-invasive method that uses deuterated substrates to visualize metabolic processes in vivo. nih.gov Developing deuterated methotrexate polyglutamate probes could enable the direct visualization of where the drug accumulates and is metabolized in tissues, offering unprecedented insights into its site of action and potential off-target effects. This could accelerate the development of more targeted and effective antifolate therapies. nih.govwikipedia.org

Q & A

Q. How can researchers mitigate interference from endogenous folates when quantifying this compound?

  • Answer : Employ solid-phase extraction (SPE) with affinity columns targeting glutamated metabolites. Differential fluorescence detection or high-resolution MS (HR-MS) further discriminates analogs. Cross-validate with folate-depleted media in cell culture studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.